Structural Divergence from DAMPA: 3,5-Dimethyl Substitution Alters Physicochemical Profile
The target compound differs from the canonical methotrexate metabolite DAMPA (CAS 19741‑14‑1) by two methyl groups at positions 3 and 5 of the benzoic acid ring. This substitution increases molecular weight from 325.33 to 353.38 g/mol and adds steric hindrance adjacent to the N‑methylamino linker [1]. No head‑to‑head bioassay data exist; however, SAR studies on analogous dimethyl‑MTX (CID 421776) demonstrate that 3,5‑dimethyl substitution on the benzoyl moiety modulates DHFR inhibition and antiproliferative potency compared to unsubstituted MTX [2].
| Evidence Dimension | Molecular weight and steric bulk |
|---|---|
| Target Compound Data | 353.38 g/mol; two ortho‑methyl groups relative to the N‑methylamino moiety |
| Comparator Or Baseline | DAMPA (CAS 19741‑14‑1): 325.33 g/mol; no methyl substituents on the benzoic acid ring |
| Quantified Difference | Δ MW = +28.05 g/mol (+8.6 %) |
| Conditions | Calculated from molecular formulas (C₁₇H₁₉N₇O₂ vs C₁₅H₁₅N₇O₂) |
Why This Matters
The 8.6 % increase in molecular weight and altered steric environment predict distinct chromatographic retention, solubility, and DHFR active‑site complementarity, making the compound non‑interchangeable with DAMPA in analytical reference standards or biochemical assays.
- [1] iChemistry. (n.d.). CAS: 136242-90-5 – Benzoic acid, 4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]-3,5-dimethyl-. http://www.ichemistry.cn/chemistry/136242-90-5.htm View Source
- [2] PubChem. (n.d.). Compound Summary: CID 421776 – L‑Glutamic acid, N‑(4‑(((2,4‑diamino‑6‑pteridinyl)methyl)methylamino)-3,5‑dimethylbenzoyl)-. https://pubchem.ncbi.nlm.nih.gov/compound/421776 View Source
